

Application Notes and Protocols for GSK837149A In Vitro Enzyme Assay

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Compound of Interest		
Compound Name:	GSK837149A	
Cat. No.:	B607865	Get Quote

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Introduction

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2][3][4][5] This compound exhibits reversible inhibition and specifically targets the β-ketoacyl reductase (KR) domain of FASN.[1] [4] **GSK837149A** acts as a competitive inhibitor with respect to the cofactor NADPH and a noncompetitive inhibitor with respect to the substrate acetoacetyl-CoA.[5] The inhibition constant (Ki) for **GSK837149A** has been determined to be approximately 30 nM.[1][2][3][4]

These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of **GSK837149A** on human FASN. The assay is based on a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the fatty acid synthesis cycle. This method is a reliable and widely used approach for measuring FASN activity and evaluating its inhibitors.

Data Presentation

The following table summarizes the key quantitative data for **GSK837149A**.

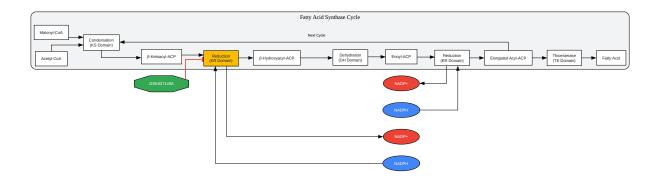


Parameter	Value	Reference
Target Enzyme	Human Fatty Acid Synthase (FASN)	[1][4]
Specific Domain	β-Ketoacyl Reductase (KR)	[1][4]
Inhibition Constant (Ki)	~30 nM	[1][2][3][4]
Mechanism of Inhibition	Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA	[5]

Signaling Pathway

The following diagram illustrates the role of the β -ketoacyl reductase (KR) domain within the fatty acid synthesis pathway and the point of inhibition by **GSK837149A**.





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Caption: Inhibition of the FASN KR domain by **GSK837149A**.

Experimental Protocols In Vitro FASN Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of **GSK837149A** on the activity of human FASN by monitoring NADPH oxidation.

Materials and Reagents:

Recombinant Human Fatty Acid Synthase (FASN)



GSK837149A

- NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
- Acetyl-CoA (Acetyl Coenzyme A)
- Malonyl-CoA (Malonyl Coenzyme A)
- Potassium Phosphate buffer (pH 7.0)
- Dithiothreitol (DTT)
- EDTA (Ethylenediaminetetraacetic acid)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Solution Preparation:

- Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.
- Enzyme Solution: Dilute recombinant human FASN to a working concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.
- Substrate Solution: Prepare a stock solution of Acetyl-CoA (e.g., 10 mM) and Malonyl-CoA (e.g., 10 mM) in water. Store at -20°C.
- Cofactor Solution: Prepare a stock solution of NADPH (e.g., 10 mM) in water. Determine the exact concentration by measuring absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Store protected from light at -20°C.
- Inhibitor Stock Solution: Prepare a stock solution of GSK837149A (e.g., 10 mM) in DMSO.



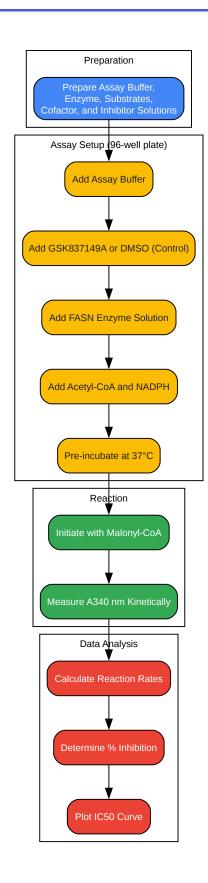




• Inhibitor Dilutions: Prepare serial dilutions of **GSK837149A** in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

Experimental Workflow Diagram:





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Caption: Experimental workflow for the FASN inhibition assay.

Assay Procedure:

- Set up the reactions in a 96-well UV-transparent microplate. It is recommended to perform all
 assays in triplicate. Include controls for no enzyme (background), no inhibitor (100% activity),
 and no substrates.
- To each well, add the following components in the specified order:
 - Assay Buffer
 - GSK837149A dilution or DMSO (for the 100% activity control)
 - FASN Enzyme Solution
 - Acetyl-CoA and NADPH
- Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.
- Initiate the reaction by adding Malonyl-CoA to each well.
- Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
- Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Final Assay Concentrations (Example):

• Human FASN: 10 nM

Acetyl-CoA: 25 μM

Malonyl-CoA: 50 μM

NADPH: 100 μM

- GSK837149A: variable concentrations for IC50 determination
- DMSO: constant final concentration (e.g., 1%) across all wells

Data Analysis:



- Calculate the rate of NADPH oxidation: Determine the initial reaction velocity (V₀) for each
 well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate
 is typically expressed as the change in absorbance per minute (ΔA340/min).
- Correct for background: Subtract the rate of the no-enzyme control from all other rates.
- Calculate Percent Inhibition:
 - % Inhibition = (1 (Rate with Inhibitor / Rate with DMSO control)) * 100
- Determine IC50: Plot the percent inhibition as a function of the logarithm of the GSK837149A concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

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